Benzenesulfonamide, N-2-butynyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-2-butynyl-4-methyl- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of Benzenesulfonamide, N-2-butynyl-4-methyl- includes a 2-butynyl group and a methyl group attached to the nitrogen and benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-2-butynyl-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-butynylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of Benzenesulfonamide, N-2-butynyl-4-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-2-butynyl-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Benzenesulfonamide, N-2-butynyl-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-2-butynyl-4-methyl- involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-butyl-4-methyl-: Similar structure but with a butyl group instead of a 2-butynyl group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl group instead of a 2-butynyl group.
Uniqueness
Benzenesulfonamide, N-2-butynyl-4-methyl- is unique due to the presence of the 2-butynyl group, which can impart different chemical and biological properties compared to its analogs. This structural difference can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
286376-23-6 |
---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-but-2-ynyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H13NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,9H2,1-2H3 |
InChI Key |
SNSVOLIYYGNUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.